4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Description
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Properties
IUPAC Name |
piperidin-4-yl-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)19-11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYZDUWMEQHBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine core substituted with a trifluoromethoxybenzoyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- Molecular Weight : 305.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The trifluoromethoxy group may enhance its potency by increasing lipophilicity and membrane permeability.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. -
Anticancer Activity Assessment :
In vitro experiments assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for A549 cells.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | ||
| Anticancer | MCF-7 (breast cancer) | 25 µM | |
| A549 (lung cancer) | 30 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
